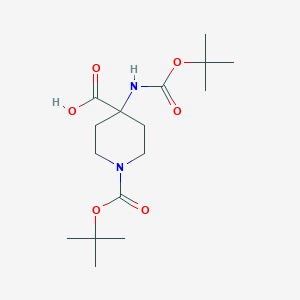

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Overview

Description

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a compound relevant in the field of organic synthesis. This compound is significant due to its role in the synthesis of amino acid analogs, particularly as an orthogonally protected derivative (Hammarström et al., 2005).

Synthesis Analysis

The synthesis of this compound involves multiple steps, including protection and deprotection reactions, to achieve the desired functional groups. A study by Hammarström et al. (2005) describes a convenient preparation method for a similar orthogonally protected amino acid analog, which could be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid.

Molecular Structure Analysis

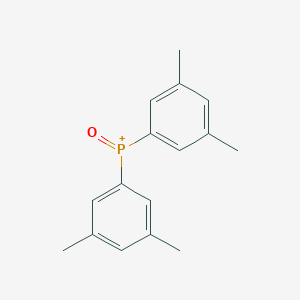

Molecular structure analysis of such compounds typically involves spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Ban et al. (2023) have conducted a study on a related nitrogenous compound, which involved the use of infrared spectroscopy (FT-IR), NMR, and MS for structure confirmation (Ban et al., 2023).

Chemical Reactions and Properties

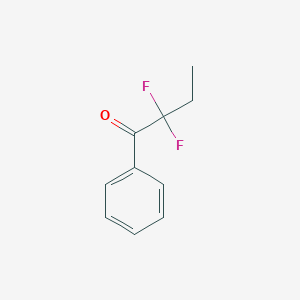

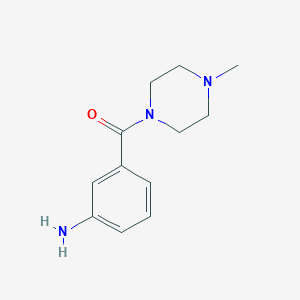

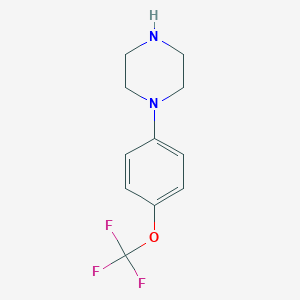

The chemical reactions and properties of this compound would be influenced by its functional groups. The presence of tert-butoxycarbonyl groups makes it a useful intermediate in the synthesis of various biologically active compounds. For instance, Chonan et al. (2011) synthesized novel piperazine derivatives using a fluorine substituted tert-butoxycarbonyl group (Chonan et al., 2011).

Physical Properties Analysis

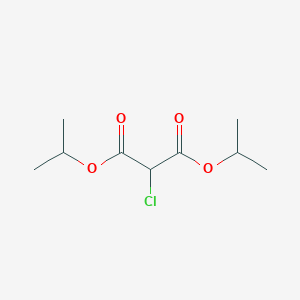

Physical properties like solubility, melting point, and crystalline structure can be determined using various analytical techniques. Mamat et al. (2012) reported the crystal and molecular structure of a similar piperazine-carboxylate compound, providing insights into bond lengths and angles typical for such structures (Mamat et al., 2012).

Scientific Research Applications

Synthesis of Antineoplastic Agents

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid has found applications in the synthesis of novel series of antineoplastic agents. These compounds demonstrate excellent cytotoxic properties and are more potent than some contemporary anticancer drugs. They exhibit tumor-selective toxicity, act as modulators of multi-drug resistance, and induce apoptosis among other modes of action. Their antimalarial and antimycobacterial properties, along with positive short-term toxicity profiles in mice, mark them as promising candidates for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Development of Bioactive Compounds

The tert-butoxycarbonyl group is crucial in the development of bioactive compounds from natural neo fatty acids and neo alkanes, showcasing diverse biological activities. This includes their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The chemical versatility provided by such structural motifs is being explored for applications in cosmetic, agronomic, and pharmaceutical industries, highlighting the importance of tertiary butyl groups in synthesizing structurally diverse and biologically active compounds (Dembitsky, 2006).

CNS Drug Synthesis

Research indicates functional chemical groups like those in 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid could serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. The structure enables the creation of heterocycles with potential effects ranging from depression to euphoria and convulsion, illustrating the compound's potential in developing novel CNS-acting drugs (Saganuwan, 2017).

Asymmetric Synthesis of N-heterocycles

The tert-butoxycarbonyl moiety plays a pivotal role in the asymmetric synthesis of N-heterocycles via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are important in natural products and therapeutically relevant compounds, showcasing the versatility and utility of the tert-butoxycarbonyl group in medicinal chemistry (Philip et al., 2020).

Biocatalyst Inhibition Study

Studies on carboxylic acids like 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid have enhanced understanding of biocatalyst inhibition by carboxylic acids. This research is crucial for developing strategies to increase microbial robustness against such inhibitors, which is vital for the fermentative production of biorenewable chemicals (Jarboe et al., 2013).

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAWYLBSVKOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361474 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid | |

CAS RN |

189321-65-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)